molecular formula C9H16O2 B12617576 Methyl 1-methyl-2-(propan-2-yl)cyclopropane-1-carboxylate CAS No. 919087-50-6

Methyl 1-methyl-2-(propan-2-yl)cyclopropane-1-carboxylate

Cat. No.: B12617576
CAS No.: 919087-50-6
M. Wt: 156.22 g/mol
InChI Key: FRXMTRJTOKIQKS-UHFFFAOYSA-N
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Description

Methyl 1-methyl-2-(propan-2-yl)cyclopropane-1-carboxylate is a chemical compound with a unique cyclopropane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-2-(propan-2-yl)cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of diazo compounds with alkenes in the presence of a transition metal catalyst, such as rhodium or copper . The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the process, allowing for the production of significant quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-2-(propan-2-yl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 1-methyl-2-(propan-2-yl)cyclopropane-1-carboxylate has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Material Science: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 1-methyl-2-(propan-2-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-methyl-2-(propan-2-yl)cyclopropane-1-carboxylate is unique due to its specific substitution pattern on the cyclopropane ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

919087-50-6

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

methyl 1-methyl-2-propan-2-ylcyclopropane-1-carboxylate

InChI

InChI=1S/C9H16O2/c1-6(2)7-5-9(7,3)8(10)11-4/h6-7H,5H2,1-4H3

InChI Key

FRXMTRJTOKIQKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC1(C)C(=O)OC

Origin of Product

United States

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